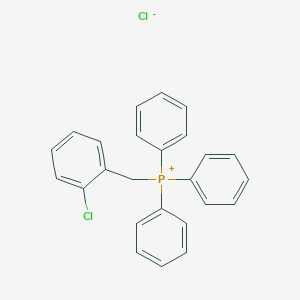

(2-Chlorobenzyl)triphenylphosphonium Chloride

Übersicht

Beschreibung

(2-Chlorobenzyl)triphenylphosphonium chloride is a phosphonium salt that is typically synthesized through the reaction of triphenylphosphine with chlorobenzyl chlorides. The compound is part of a broader class of triphenylphosphonium salts, which are known for their utility in various organic synthesis reactions, including the Wittig reaction for the formation of alkenes.

Synthesis Analysis

The synthesis of related triphenylphosphonium compounds involves the reaction of triphenylphosphine with appropriate chlorides. For instance, the reaction of triphenylphosphine with benzyl bromide leads to the formation of benzyltriphenylphosphonium bromide, as described in the synthesis of (benzyl)triphenylphosphonium bromides . Similarly, the kinetics of the substitution reactions of triphenylphosphine with chlorobenzyl chlorides have been studied, indicating that these reactions proceed via an SN2 mechanism and result in the formation of benzyltriphenylphosphonium salts .

Molecular Structure Analysis

The molecular structure of triphenylphosphonium salts is characterized by the presence of a central phosphorus atom bonded to three phenyl groups and an alkyl or aryl group with a halide counterion. For example, the crystal structure of triphenylphosphazenium chloride shows a slightly irregular tetrahedral geometry around the phosphorus atom with a relatively short P-N bond . Although the exact structure of (2-chlorobenzyl)triphenylphosphonium chloride is not provided, it can be inferred that it would have a similar tetrahedral geometry around the phosphorus atom.

Chemical Reactions Analysis

Triphenylphosphonium salts are reactive intermediates in various chemical reactions. They can undergo dechlorination when reacted with tertiary phosphanes, leading to the formation of dichlorophosphorane and ylides, which can further react depending on the substituents at phosphorus . These salts are also precursors for the Wittig reaction, which is used to synthesize Z-form isomers of stilbenes .

Physical and Chemical Properties Analysis

The physical properties of triphenylphosphonium salts include the formation of colorless crystals that can be recrystallized from solvents such as dichloromethane . The chemical properties are highlighted by their reactivity in substitution reactions, which exhibit large and negative entropy of activation and are influenced by factors such as solvent, temperature, and agitation .

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Treatment

Organophosphorus compounds, including those with structures similar to "(2-Chlorobenzyl)triphenylphosphonium Chloride," have been extensively used in industries such as flame retardants, additives, and in water treatment processes. Their environmental impact, particularly in water bodies, has been a subject of significant research, focusing on their persistence, bioaccumulation potential, and the effectiveness of various remediation strategies.

Organophosphorus Flame Retardants : These compounds have been investigated for their neurotoxic, fertility, reproductive, and carcinogenic effects. Notably, they are not considered highly stable; they metabolize quickly and are excreted, making them a potentially safer alternative to more persistent organic pollutants (Bruchajzer, Frydrych, & Szymańska, 2015).

Electrochemical Water Treatment : Studies on electrochemical processes have shown promise in treating water contaminated with organic and inorganic substances. The performance of these treatments can be influenced by the presence of chloride ions, which may affect the formation of toxic byproducts and the overall efficiency of the process (Radjenovic & Sedlak, 2015).

Chemical Properties and Applications

The versatility of phosphonium salts, including those related to "(2-Chlorobenzyl)triphenylphosphonium Chloride," is evident in their wide range of chemical applications. These compounds have been explored for their roles in synthesis, catalysis, and as intermediates in the production of more complex molecules.

Corrosion Inhibition : Research into the mechanisms of corrosion and the development of inhibitors is crucial for protecting metals in industrial applications. Phosphonium salts have been identified as potential corrosion inhibitors, with studies focusing on their effectiveness and the underlying protective mechanisms (Lorenz & Mansfeld, 1981).

Ionic Liquid-Modified Materials : Ionic liquids, including those derived from phosphonium, have been used to modify various materials for enhanced solid-phase extraction, separation, and chromatographic applications. These modifications aim to leverage the unique properties of ionic liquids to improve efficiency and selectivity in analytical and preparative processes (Vidal, Riekkola, & Canals, 2012).

Safety And Hazards

“(2-Chlorobenzyl)triphenylphosphonium Chloride” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Eigenschaften

IUPAC Name |

(2-chlorophenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClP.ClH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAAQIWOSHYDHE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Cl2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940005 | |

| Record name | [(2-Chlorophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chlorobenzyl)triphenylphosphonium Chloride | |

CAS RN |

18583-55-6 | |

| Record name | 18583-55-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(2-Chlorophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Chlorobenzyl)triphenylphosphonium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-Chlorobenzyl)triphenylphosphonium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF8XZH2GMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Trimethylsilanyl)methyl]-pyrazine](/img/structure/B150966.png)

![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B150971.png)